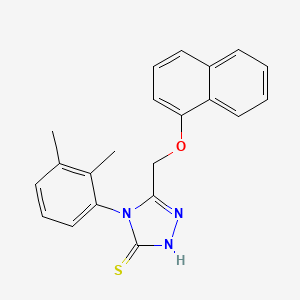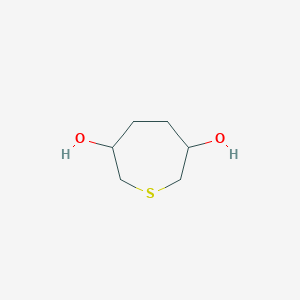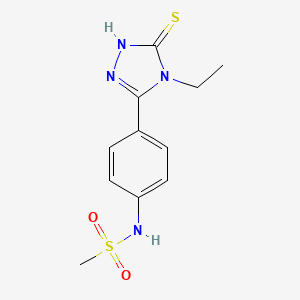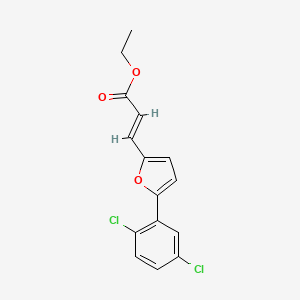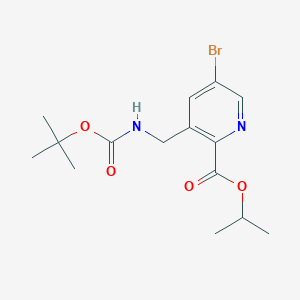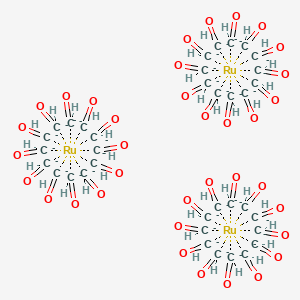
Tris(rutheniumdodecacarbaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(rutheniumdodecacarbaldehyde) is a complex organometallic compound that features ruthenium as its central metal atom. This compound is notable for its unique structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of multiple aldehyde groups and ruthenium atoms makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(rutheniumdodecacarbaldehyde) typically involves the reaction of ruthenium trichloride with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: Industrial production of Tris(rutheniumdodecacarbaldehyde) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Tris(rutheniumdodecacarbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ruthenium centers can undergo substitution reactions with ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triphenylphosphine in dichloromethane.
Major Products:
Oxidation: Tris(rutheniumdodecacarboxylic acid).
Reduction: Tris(rutheniumdodecacarbinol).
Substitution: Tris(rutheniumdodecacarbaldehyde) phosphine complex.
Aplicaciones Científicas De Investigación
Tris(rutheniumdodecacarbaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Tris(rutheniumdodecacarbaldehyde) involves its interaction with biological molecules such as DNA and proteins. The aldehyde groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the biological molecules, leading to cell death in the case of cancer cells. The ruthenium centers can also participate in redox reactions, further enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
Tris(rutheniumdodecacarbaldehyde) can be compared with other similar compounds, such as:
Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and used in electrogenerated chemiluminescence.
Triruthenium dodecacarbonyl: A precursor to various organoruthenium compounds and used in catalysis.
Tris(hydroxymethyl)aminomethane (Tris): Commonly used as a buffer in biochemical experiments.
Uniqueness: Tris(rutheniumdodecacarbaldehyde) is unique due to its multiple aldehyde groups and the presence of ruthenium, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C36H36O36Ru3-36 |
|---|---|
Peso molecular |
1347.9 g/mol |
Nombre IUPAC |
methanone;ruthenium |
InChI |
InChI=1S/36CHO.3Ru/c36*1-2;;;/h36*1H;;;/q36*-1;;; |
Clave InChI |
SFXASQQYOKWDHR-UHFFFAOYSA-N |
SMILES canónico |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Ru].[Ru].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


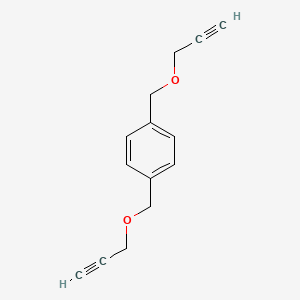
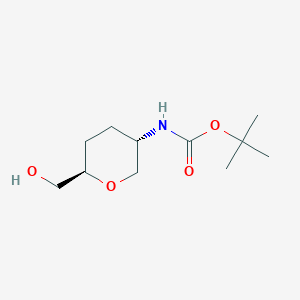
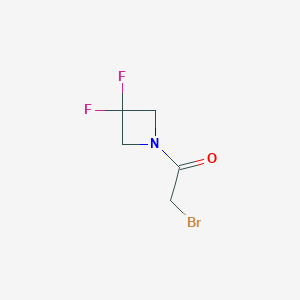
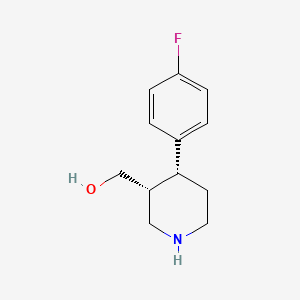

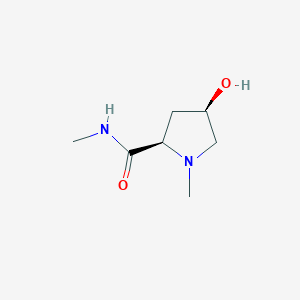
![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)
